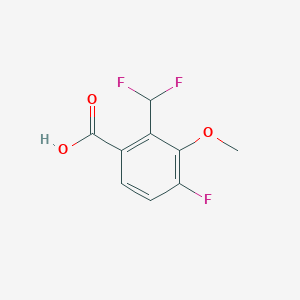

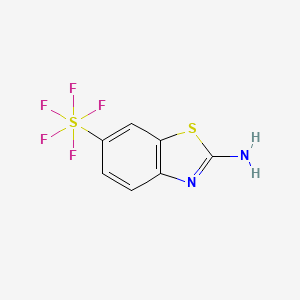

![molecular formula C12H15N3O3S B2472461 1-(4-Methoxybenzo[d]thiazol-2-yl)-3-(2-methoxyethyl)urea CAS No. 1203418-90-9](/img/structure/B2472461.png)

1-(4-Methoxybenzo[d]thiazol-2-yl)-3-(2-methoxyethyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “1-(4-Methoxybenzo[d]thiazol-2-yl)-3-(2-methoxyethyl)urea” is a derivative of benzo[d]thiazol-2-yl urea . These derivatives have been studied for their potential as anti-Parkinsonian agents . They have been found to be active in alleviating haloperidol-induced catalepsy in mice .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . The process involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The molecular structure of these compounds has been analyzed using IR, 1H, 13C NMR, and mass spectral data . The compounds were found to comply with Lipinski’s rule of 5, which suggests they have suitable drug-like properties .Applications De Recherche Scientifique

Synthesis and Evaluation for PET Studies

N-(4-Methoxybenzyl)-N'-(5-nitro-1,3-thiazol-2-yl)urea, a selective inhibitor of glycogen synthase kinase-3beta (GSK-3beta), was synthesized for cerebral PET studies. Despite the synthesis achievements, its poor brain penetration deemed it unsuitable for studying GSK-3beta in cerebral PET studies, indicating a need for further investigation into its pharmacological mechanisms, particularly its antidepressant-like activity (Vasdev et al., 2005).

Internal Standard for LC–MS Analysis

The synthesis of stable deuterium-labeled AR-A014418 was reported, offering a potential tool for drug absorption, distribution, and pharmacokinetics studies via LC–MS analysis. This advancement underscores the compound's utility in detailed pharmacokinetic studies, essential for understanding its behavior in biological systems (Liang et al., 2020).

Crystal Structure and Molecular Linkages

The crystal structure of a derivative of N-(4-methoxybenzyl)-N'-(5-nitro-1,3-thiazol-2-yl)urea revealed a coplanar arrangement of atoms, demonstrating how molecular structure influences interactions and potentially the compound's biological activity. This insight into molecular linkages provides a foundation for understanding the compound's interactions at the atomic level (Lough et al., 2010).

Radiosynthesis for PET Imaging

The radiosynthesis of AR-A014418 with carbon-11 for PET imaging exemplifies the compound's potential in biomedical imaging, despite its limited potency as a GSK-3β inhibitor as revealed in enzyme activity assays. This highlights the ongoing exploration of the compound's utility in imaging and diagnostics (Hicks et al., 2012).

Antitumor and Neurodegenerative Disorder Potential

The compound's activities against cancer cells, nociceptive pain, and neurodegenerative disorders underscore its potential in therapeutic applications. This versatility in biological activities paves the way for its exploration as a multifunctional therapeutic agent (Liang et al., 2020).

Orientations Futures

Mécanisme D'action

Target of Action

Similar compounds, such as benzothiazole azo dyes, have been used as chemosensors for the detection of mercury (ii) ions in water .

Mode of Action

Related benzothiazole azo dyes react with mercury (ii) ions to form a coordination complex, causing a shift in the uv absorption peak and turning on a highly selective fluorescence emission .

Biochemical Pathways

Related compounds have been shown to interact with thiol-containing amino acids like cysteine, causing dissociation of the complex and a change in color .

Result of Action

Related compounds have been used to detect mercury (ii) ions in water and to determine cysteine in aqueous solution .

Action Environment

Related compounds have been used in-field, loaded onto filter paper strips, and used as a disposable sensor for the detection of cysteine (cys) by the naked eye .

Propriétés

IUPAC Name |

1-(4-methoxy-1,3-benzothiazol-2-yl)-3-(2-methoxyethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O3S/c1-17-7-6-13-11(16)15-12-14-10-8(18-2)4-3-5-9(10)19-12/h3-5H,6-7H2,1-2H3,(H2,13,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLEKFBWTYYYWGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)NC1=NC2=C(C=CC=C2S1)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Methoxybenzo[d]thiazol-2-yl)-3-(2-methoxyethyl)urea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(4-methylthiazol-2-yl)acetamide dioxalate](/img/structure/B2472381.png)

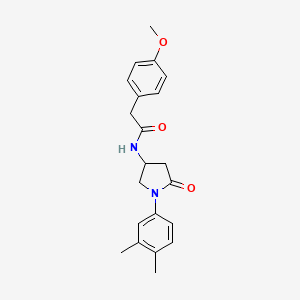

![2-(1H-benzo[d]imidazol-1-yl)-N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)acetamide](/img/structure/B2472383.png)

![2,2,2-trichloro-1-{4-[4-fluoro-2-(trifluoromethyl)benzoyl]-1H-pyrrol-2-yl}-1-ethanone](/img/structure/B2472390.png)

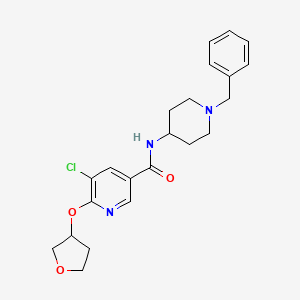

![Ethyl 2-[2-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2472392.png)

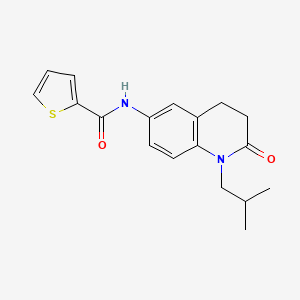

![7-(furan-2-yl)-5-(2-(indolin-1-yl)-2-oxoethyl)-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2472393.png)

![1-Mercapto-4-phenyl-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2472400.png)